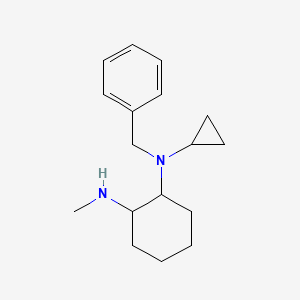

N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,2-diamine

Description

N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,2-diamine is a secondary amine featuring a cyclohexane-1,2-diamine backbone substituted with benzyl, cyclopropyl, and methyl groups. This compound is listed in commercial catalogs (e.g., CymitQuimica) as a research chemical, though its production status is marked as "discontinued" .

Properties

IUPAC Name |

2-N-benzyl-2-N-cyclopropyl-1-N-methylcyclohexane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2/c1-18-16-9-5-6-10-17(16)19(15-11-12-15)13-14-7-3-2-4-8-14/h2-4,7-8,15-18H,5-6,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXVGBWCLZSMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1N(CC2=CC=CC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of cyclohexane-1,2-diamine with benzyl chloride and cyclopropylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,2-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and cyclopropyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Catalytic Reactions

N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,2-diamine acts as a ligand in various catalytic processes, particularly in transition-metal-catalyzed reactions. Its unique structure allows it to facilitate:

- C-N Coupling Reactions : It promotes the formation of carbon-nitrogen bonds, essential in synthesizing pharmaceuticals and agrochemicals.

- Asymmetric Synthesis : The compound has been utilized in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Research indicates that this compound may exhibit significant biological properties:

- Anticancer Activity : Preliminary studies suggest potential anticancer effects through modulation of cellular pathways. For example, compounds with similar structures have shown efficacy against various cancer cell lines, inducing apoptosis and inhibiting proliferation .

- Neuropharmacological Effects : The compound interacts with nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive functions and neurodegenerative diseases. This suggests its potential application in treating conditions such as Alzheimer’s disease .

Anticancer Studies

Research has demonstrated that derivatives of this compound show promising results against several cancer cell lines. For instance:

- A study indicated that certain nitrogen-centered radicals derived from similar compounds induced apoptosis in human leukemia cells (IC50 values indicating effectiveness) .

Neuropharmacological Effects

Studies have highlighted the compound's potential as a modulator of nAChRs:

- Research revealed that structurally related compounds could act as agonists at nAChRs, suggesting their utility in developing treatments for cognitive disorders .

Catalytic Applications

The compound's role as a ligand in copper-catalyzed reactions has been well-documented:

Mechanism of Action

The mechanism of action of N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The target compound’s benzyl and cyclopropyl groups introduce significant steric bulk compared to the trimethyl analog .

- Lipophilicity : The bulky 2,2-dimethylpropyl groups in the (1R,2R)-bis-derivative yield higher LogP (4.35), suggesting the target compound may also exhibit elevated lipophilicity due to aromatic and cyclopropyl substituents .

- Polarity : Hydroxy and benzamide groups in compounds increase polarity, contrasting with the hydrophobic substituents in the target compound .

Physicochemical Properties

- Lipophilicity : The (1R,2R)-bis(2,2-dimethylpropyl) derivative’s LogP (4.35) suggests that bulky alkyl/aryl groups dramatically increase hydrophobicity. The target compound’s benzyl group likely contributes similarly .

- Polar Surface Area (PSA) : Hydroxy-substituted analogs (e.g., CAS 656243-07-1) have higher PSA (~60 Ų) due to hydrogen-bonding groups, whereas the target compound’s PSA is expected to be lower (~24–30 Ų) .

Biological Activity

N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,2-diamine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a benzyl group, a cyclopropyl group, and a methyl group attached to a cyclohexane backbone. This specific arrangement of functional groups is believed to play a critical role in its biological activity.

This compound interacts with various biological targets, including enzymes and receptors. The binding affinity and specificity of this compound can modulate enzymatic activity, which may lead to diverse biological effects:

- Enzyme Inhibition : The compound is known to inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties.

- Receptor Interaction : It may also interact with specific receptors, influencing signaling pathways associated with various physiological responses.

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

- Antimicrobial Properties : The compound has shown promising results against various bacterial strains. Its mechanism includes disrupting bacterial cell walls or inhibiting key metabolic pathways.

- Anticancer Effects : Preliminary investigations indicate that this compound may possess cytotoxic effects against cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210) .

Table 1: Summary of Biological Activities

Research Applications

This compound has numerous applications in scientific research:

- Drug Development : Its unique chemical properties make it a candidate for developing new pharmaceuticals targeting specific diseases.

- Synthesis of Complex Molecules : The compound serves as a building block in organic synthesis, facilitating the creation of more complex structures .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

| Compound Name | Distinguishing Features | Biological Activity |

|---|---|---|

| N-Benzyl-N-cyclopropyl-cyclohexane-1,2-diamine | Lacks the methyl group | Reduced activity |

| N-Benzyl-N-methyl-cyclohexane-1,2-diamine | Lacks the cyclopropyl group | Altered reactivity |

| N-Cyclopropyl-N'-methyl-cyclohexane-1,2-diamine | Lacks the benzyl group | Changes stability |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the stereochemistry and purity of N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,2-diamine?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and substituent positions. High-performance liquid chromatography (HPLC) with chiral columns can resolve enantiomeric purity. Mass spectrometry (MS) validates molecular weight, while differential scanning calorimetry (DSC) or melting point analysis assesses crystalline stability. For unresolved stereoisomers, X-ray crystallography is recommended .

Q. How should researchers design a synthesis protocol for this compound to mitigate steric hindrance from cyclopropyl and benzyl groups?

- Methodological Answer : Opt for stepwise alkylation or reductive amination to sequentially introduce substituents. Use bulky protecting groups (e.g., tosyl or tert-butoxycarbonyl) to direct regioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvents (e.g., DMF or THF) to enhance solubility. Computational modeling (e.g., DFT) can predict steric clashes and optimize reaction pathways .

Q. What storage conditions are critical to maintain the compound’s stability during long-term research use?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at -20°C. Ensure a dry environment (use desiccants like silica gel) to prevent hydrolysis. Avoid proximity to oxidizing agents or strong acids/bases. Regularly validate stability via HPLC and NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for different synthetic routes (e.g., catalytic vs. stoichiometric methods)?

- Methodological Answer : Conduct kinetic studies (e.g., Eyring analysis) to compare activation energies between pathways. Use controlled experiments to isolate variables (e.g., catalyst loading, temperature). Validate reproducibility across multiple batches and characterize intermediates via in situ IR spectroscopy. Cross-reference with literature on analogous cyclohexanediamine derivatives to identify systemic biases .

Q. What computational strategies predict the compound’s reactivity in asymmetric catalysis or ligand design?

- Methodological Answer : Employ density functional theory (DFT) to map electronic and steric profiles of the cyclopropyl and benzyl groups. Molecular dynamics (MD) simulations can model ligand-substrate interactions in catalytic cycles. Validate predictions with experimental kinetics (e.g., turnover frequency) and compare with structurally similar ligands (e.g., N,N'-dibenzyl derivatives) .

Q. How should researchers address data gaps in toxicological profiles for in vitro or in vivo studies?

- Methodological Answer : Prioritize acute toxicity assays (e.g., OECD Test Guideline 423) using rodent models. For mutagenicity, conduct Ames tests with Salmonella strains. Cross-reference safety data from structurally related amines (e.g., N-Benzylcyclohexanamine) to infer hazard potential. Implement strict exposure controls (e.g., fume hoods, P95 respirators) during handling .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported melting points or solubility across studies?

- Methodological Answer : Standardize measurement protocols (e.g., DSC for melting points, shake-flask method for solubility). Verify purity via elemental analysis and chromatographic methods. Compare results with homologs (e.g., N,N'-dimethylcyclohexanediamine) to identify trends in substituent effects .

Q. What strategies validate the absence of hazardous decomposition products under experimental conditions?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify thermal degradation byproducts. Simulate reaction conditions (e.g., high temperature/pressure) in controlled environments and screen for known toxicants (e.g., nitrosamines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.